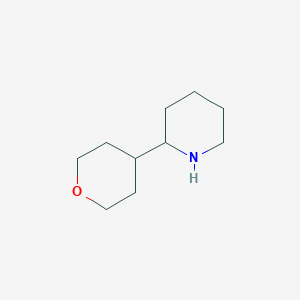

2-(Oxan-4-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-(oxan-4-yl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h9-11H,1-8H2 |

InChI Key |

IPQISOHOWURPDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxan 4 Yl Piperidine and Analogous Oxane Piperidine Systems

Retrosynthetic Strategies for the 2-(Oxan-4-yl)piperidine Core

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available precursors. icj-e.orgrnlkwc.ac.in This approach involves breaking bonds (disconnections) that correspond to reliable forward chemical reactions. rnlkwc.ac.in

The most logical disconnection for the this compound core is at the C-C bond connecting the C-2 position of the piperidine (B6355638) ring and the C-4 position of the oxane ring. researchgate.net This sp³-sp³ disconnection simplifies the target into two key heterocyclic synthons: a piperidine-based synthon and an oxane-based synthon.

This disconnection can be envisioned through two primary pathways:

Pathway A: The piperidine ring acts as a nucleophile (d² synthon) and the oxane ring as an electrophile (a⁴ synthon).

Pathway B: The piperidine ring acts as an electrophile (a² synthon) and the oxane ring as a nucleophile (d⁴ synthon).

These conceptual synthons correspond to tangible chemical reagents that can be used in the forward synthesis. ox.ac.uk

Based on the disconnection strategies, several key precursors and building blocks can be proposed. The choice of precursors dictates the specific reaction conditions required for the synthesis. For instance, an efficient approach for introducing alkyl substituents at the C-2 position of a piperidine ring involves a two-step sequence based on a formal sp³–sp³ retrosynthetic disconnection. researchgate.net

A modern approach to generate a suitable electrophilic piperidine precursor involves the anodic methoxylation of an N-formylpiperidine in a microfluidic electrolysis cell, which creates a precursor to an N-formyliminium ion, enabling the introduction of C-nucleophiles at the 2-position. nih.gov

Below is a table of potential precursors derived from the retrosynthetic analysis:

| Synthon Type | Piperidine Precursor | Oxane Precursor | Forward Synthetic Reaction |

| Piperidine (nucleophile) | 2-Lithiated Piperidine | Oxan-4-one | Nucleophilic addition |

| Piperidine Enamine | 4-Halooxane | Nucleophilic substitution | |

| Piperidine (electrophile) | Piperidine Iminium Ion | Oxan-4-yl Grignard Reagent | Grignard addition |

| 2-Halopiperidine | Organocuprate from Oxane | Cuprate addition |

Direct Synthesis Routes to the Piperidine Ring with Oxane Integration

Instead of coupling two pre-formed rings, direct synthesis routes construct the piperidine ring from an acyclic precursor that already contains the oxane moiety. These methods often involve intramolecular cyclization reactions. nih.govsemanticscholar.org

A multitude of cyclization reactions are available for forming piperidine rings. organic-chemistry.org These can be adapted for the synthesis of this compound by designing linear precursors that incorporate the oxane group. Key strategies include:

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a classic and effective method. The precursor would be a 5-amino aldehyde/ketone where the oxan-4-yl group is attached at the 1-position.

Intramolecular Hydroamination/Cyclization: A cascade reaction involving the intramolecular hydroamination and cyclization of alkynes can form the piperidine ring. nih.gov

Radical-Mediated Cyclization: Cobalt-catalyzed radical cyclization of linear amino-aldehydes provides an effective route to various piperidines. nih.govnih.gov This method proceeds in good yields and is compatible with numerous functional groups. nih.gov

Aza-Michael Addition: Intramolecular aza-Michael addition within a suitable unsaturated amine precursor can efficiently close the six-membered ring. nih.gov

Multicomponent Reactions (MCRs): One-pot synthesis of functionalized piperidines can be achieved through tandem reactions, for example, using a ZrOCl₂·8H₂O catalyst with aromatic aldehydes, amines, and acetoacetic esters. researchgate.net By selecting a starting material that contains the oxane ring, this approach could potentially build the desired scaffold in a single step.

The table below compares some of these cyclization strategies.

| Cyclization Method | Precursor Type | Key Features | Potential Challenges |

| Reductive Amination | δ-Amino ketone/aldehyde | High yields, common reagents | Requires synthesis of the linear precursor |

| Radical Cyclization nih.gov | Unsaturated aldehyde | Mild conditions, good functional group tolerance | Formation of linear alkene by-products |

| Aza-Michael Addition nih.gov | α,β-Unsaturated ester/ketone with amine | High efficiency for ring closure | Stereocontrol can be challenging |

| Multicomponent Reaction researchgate.net | Aldehyde, amine, β-dicarbonyl | High atom economy, operational simplicity | Substrate scope can be limited |

Achieving stereocontrol at the C-2 position of the piperidine ring is critical for many applications. Several strategies can be employed:

Substrate-Controlled Synthesis: Using a chiral precursor, such as an amino acid derivative, can set the stereochemistry of the final product. researchgate.net For example, a feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established from N-Cbz amino acid derivatives. researchgate.net

Chiral Auxiliaries: Attaching a removable chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of the cyclization or substitution reaction.

Asymmetric Catalysis: The use of chiral catalysts for cyclization reactions offers an efficient route to enantioenriched products. nih.govrsc.org For instance, biomimetic organocatalytic asymmetric synthesis has been used to prepare 2-substituted piperidine-type alkaloids in high enantiomeric excess. nih.gov Similarly, catalytic enantioselective bromocyclization of olefinic amides can produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates also provide direct access to vicinally-substituted piperidine compounds. rsc.org

The stereochemical outcome can also be controlled during post-synthetic modifications, for instance, through light-mediated epimerization at the C-2 position. nih.gov

Post-Synthetic Functionalization of Pre-formed Oxane-Piperidine Scaffolds

Once the core this compound scaffold is assembled, it can be further diversified through functionalization. This is a common strategy in medicinal chemistry to create libraries of related compounds for structure-activity relationship (SAR) studies.

The primary sites for functionalization are the piperidine nitrogen and the C-H bonds of both rings.

N-Functionalization: The secondary amine of the piperidine ring is readily functionalized via standard alkylation or acylation reactions. For example, amide coupling reactions using reagents like HATU can attach various carboxamide groups. mdpi.com

C–H Functionalization: Direct functionalization of C-H bonds is a powerful modern strategy that avoids the need for pre-installed functional groups. news-medical.net A photocatalytic, regiodivergent method allows for the functionalization of saturated N-heterocycles at either the α- or β-position. chemrxiv.org An N-Boc protected iminium ion serves as a key intermediate, which can lead to either α-hydroxylation or β-elimination depending on the base used, providing access to a large set of functionalized piperidines. chemrxiv.org

The following table summarizes key functionalization reactions.

| Reaction Type | Position | Reagents/Conditions | Resulting Moiety |

| N-Alkylation | Piperidine N-1 | Alkyl halide, base | N-Alkyl group |

| N-Acylation mdpi.com | Piperidine N-1 | Acid chloride or Carboxylic acid/HATU | N-Acyl/Amide group |

| α-Hydroxylation chemrxiv.org | Piperidine C-2/C-6 | Photocatalysis (Flavin catalyst), K₂S₂O₈ | Hydroxyl group |

| β-Elimination chemrxiv.org | Piperidine α,β | Photocatalysis (Flavin catalyst), K₂S₂O₈, base | Enecarbamate (double bond) |

Carbon-Carbon Bond Forming Reactions for Attaching the Oxane Moiety

The crucial step in assembling the this compound framework is the formation of the C-C bond between the piperidine and oxane rings. This can be achieved through modern organometallic cross-coupling reactions or classical nucleophilic addition strategies.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgrsc.org In the context of synthesizing this compound, this could involve reacting a suitable piperidine-based electrophile with an oxane-based organoboron reagent, or vice versa.

An efficient protocol for a similar transformation, the synthesis of 4-benzyl piperidines, has been described using the Suzuki reaction, highlighting its utility for C-C bond formation involving saturated heterocycles. organic-chemistry.org This methodology is tolerant of a wide variety of functional groups and reaction partners. organic-chemistry.org For the synthesis of this compound, a plausible strategy involves the coupling of a 2-halo- or 2-triflyloxy-piperidine derivative (often with the nitrogen protected, e.g., as an N-Boc carbamate) with an oxan-4-ylboronic acid or a more stable derivative like an oxan-4-yl pinacol (B44631) boronate. organic-chemistry.orgrsc.org The choice of organoboron reagent can be critical, as pinacol boronic esters often exhibit greater stability compared to the corresponding boronic acids, which can be prone to decomposition. rsc.org

Table 1: Representative Components for Suzuki-Miyaura Coupling

| Piperidine Component (Electrophile) | Oxane Component (Nucleophile) | Palladium Catalyst/Ligand | Base |

|---|---|---|---|

| N-Boc-2-bromopiperidine | Oxan-4-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |

| N-Boc-2-iodopiperidine | Oxan-4-yltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ |

This table presents generalized components for a hypothetical Suzuki coupling to form the this compound skeleton, based on established principles of the reaction. organic-chemistry.orgrsc.org

Nucleophilic addition reactions provide a classical yet effective route to form the C-C bond. This strategy typically involves the addition of an organometallic oxane-4-yl nucleophile to an electrophilic piperidine intermediate, such as a cyclic N-acyliminium ion. beilstein-journals.org N-acyliminium ions, generated in situ from precursors like N-alkoxycarbonyl-2-methoxypiperidines, are potent electrophiles that react readily with a variety of nucleophiles. beilstein-journals.org

For the synthesis of this compound, an organometallic reagent such as oxan-4-yl-lithium or an (oxan-4-yl)magnesium halide (Grignard reagent) could be added to a suitable piperidine electrophile. Research has demonstrated that reactions of six-membered N-acyliminium ions with organoaluminum and organozinc reagents proceed in high yields and with excellent diastereoselectivity. beilstein-journals.org For instance, the reaction of an N-acyliminium ion precursor with trimethylaluminum (B3029685) or diethylzinc (B1219324) can afford the corresponding 2-alkylated piperidine derivatives with high trans-selectivity. beilstein-journals.org Applying this logic, an (oxan-4-yl)alane or a related organometallic species could serve as the nucleophile to install the oxane moiety.

Table 2: Examples of Nucleophilic Additions to N-Acyliminium Ions

| N-Acyliminium Ion Precursor | Nucleophile | Product (Analogous System) | Yield | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|

| 1-(tert-butoxycarbonyl)-2-methoxy-4-phenylpiperidine | Me₃Al | trans-1-(tert-butoxycarbonyl)-2-methyl-4-phenylpiperidine | 87% | <1:99 |

| 1-(tert-butoxycarbonyl)-2-methoxy-4-phenylpiperidine | Et₂Zn | trans-1-(tert-butoxycarbonyl)-2-ethyl-4-phenylpiperidine | 95% | 1:99 |

Data adapted from a study on disubstituted piperidine derivatives, illustrating the principle of nucleophilic addition to piperidine-based electrophiles. beilstein-journals.org

Amine Alkylation and Acylation Strategies on Piperidine Nitrogen

Once the core this compound skeleton is established, the piperidine nitrogen provides a convenient handle for further functionalization through alkylation or acylation. These reactions are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of the molecule.

Amine Alkylation: N-alkylation is typically achieved by treating the secondary amine of the this compound with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. google.com The base, commonly potassium carbonate or triethylamine (B128534), neutralizes the acid generated during the reaction. To avoid issues with dialkylation, a strategy involving initial protection of the piperidine nitrogen with a removable aralkyl group (e.g., benzyl), followed by alkylation and subsequent deprotection, can be employed. google.com

Amine Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent like an acyl chloride or a carboxylic acid activated with a coupling reagent. For example, the synthesis of furoxan-coupled spiro-isoquinolino piperidine derivatives involved the N-alkylation/acylation of a piperidine nitrogen with a bromo-furoxan compound in the presence of triethylamine in DMF. nih.gov This type of reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor. The synthesis of N-[2-(oxan-2-yl)ethyl]-2-piperidin-4-ylideneacetamide involves the condensation of a piperidine derivative with an oxane-containing intermediate, forming an amide bond.

Table 3: Reagents for N-Functionalization of Piperidines

| Reaction Type | Reagent Class | Example Reagent | Base/Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide | Benzyl bromide | K₂CO₃, Acetonitrile (B52724) |

| Alkylation | Alkyl Sulfonate | Methyl tosylate | NaH, THF |

| Acylation | Acyl Chloride | Acetyl chloride | Triethylamine, DCM |

| Acylation | Carboxylic Acid | Acetic Acid | EDC, HOBt, DMF |

This table summarizes common reagents and conditions for the N-alkylation and N-acylation of piperidine rings, which are applicable to the this compound system. nih.govmdpi.commolport.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of stereocenters in both the piperidine and oxane rings means that this compound can exist as multiple enantiomers and diastereomers. Controlling the stereochemical outcome of the synthesis is therefore of paramount importance. nih.govrsc.org Strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Application of Chiral Auxiliaries and Reagents

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. researchgate.net In a potential synthesis, a chiral sulfinamide could be condensed with an appropriate keto-oxane precursor to form a chiral sulfinylimine, to which a piperidine ring fragment could be added in a diastereoselective manner.

Another well-established approach involves the use of chiral N-acyloxazolidinones (Evans auxiliaries). nih.gov For instance, the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, provides an attractive route to optically active heterocycles. nih.gov This method could be adapted to form a chiral piperidine ring with high stereocontrol. Diastereomeric salt formation with resolving agents like L-tartaric acid is another classical but effective method for separating enantiomers, capable of achieving >99% enantiomeric excess in similar systems.

Table 4: Chiral Auxiliaries and Reagents for Stereoselective Synthesis

| Auxiliary/Reagent Type | Example | Application Principle |

|---|---|---|

| Chiral Sulfinamide | (R)- or (S)-tert-Butanesulfinamide | Forms a chiral imine intermediate, directing nucleophilic attack. researchgate.net |

| Chiral Oxazolidinone | (R)-4-benzyl-2-oxazolidinone | Forms a chiral N-enoyl derivative, directing conjugate addition reactions. nih.gov |

| Chiral Resolving Agent | L-Tartaric Acid or Dibenzoyl-L-tartaric acid | Forms diastereomeric salts with the racemic amine, allowing separation by crystallization. |

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making it a highly efficient and atom-economical strategy. nih.gov A prominent method for synthesizing chiral piperidines is the asymmetric hydrogenation of the corresponding pyridine (B92270) precursors. nih.gov

The synthesis of enantioenriched 2-alkyl piperidines has been successfully achieved via iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using chiral phosphine (B1218219) ligands such as MeO-BoQPhos. nih.gov This approach has yielded high levels of enantioselectivity (up to 93:7 e.r.). nih.gov A similar strategy could be envisioned where 2-(oxan-4-yl)pyridine (B2883143) is converted to a pyridinium (B92312) salt and then subjected to asymmetric hydrogenation to yield enantiomerically enriched this compound. Rhodium-catalyzed systems have also been developed for the asymmetric hydrogenation of substituted pyridines. dicp.ac.cn

Organocatalysis offers a metal-free alternative. mdpi.com Chiral secondary amine catalysts, such as those derived from proline, can activate α,β-unsaturated aldehydes towards enantioselective conjugate addition via iminium ion formation. mdpi.com This methodology was famously used in the synthesis of (-)-paroxetine, where a chiral catalyst facilitated the conjugate addition of a malonate to an α,β-unsaturated aldehyde to build the chiral piperidine core. mdpi.com

Table 5: Asymmetric Catalytic Systems for Piperidine Synthesis

| Catalytic System | Catalyst/Ligand | Substrate Type | Transformation | Enantioselectivity |

|---|---|---|---|---|

| Iridium Catalysis | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salt | Asymmetric Hydrogenation | Up to 93:7 e.r. |

| Rhodium Catalysis | Rhodium complex / Chiral phosphine | Pyridinium salt | Transfer Hydrogenation | Excellent d.r. and e.r. |

This table summarizes catalytic systems used for the asymmetric synthesis of chiral piperidines, which could be applied to produce enantiomers of this compound. nih.govdicp.ac.cnmdpi.com

Diastereoselective Approaches to Control Relative Stereochemistry

The synthesis of complex molecules like this compound, which contains stereocenters, requires precise control over the spatial arrangement of atoms. Diastereoselective synthesis is crucial for obtaining the desired isomer, as different stereoisomers can exhibit varied biological activities. Various strategies have been developed to control the relative stereochemistry in piperidine and related heterocyclic systems.

One effective method for the diastereoselective synthesis of 2,4-disubstituted piperidines involves a flexible approach where complete control of selectivity is achieved by altering the order of the reaction sequence. nih.gov This allows for the targeted formation of either cis or trans isomers, providing a valuable platform for creating scaffolds for drug discovery. nih.gov Intramolecular cyclization is a key strategy, where the stereochemistry of the final piperidine ring is dictated by the stereocenters present in the acyclic precursor. nih.gov For instance, the stereoselective hydrogenation of substituted piperidinones, followed by lactam reduction, can yield cis-configured 2,4-disubstituted piperidines. mdpi.com

Another powerful technique is the intramolecular aza-Michael-type reaction (IMAMR). The use of specific bases, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium carbonate, has been shown to produce 2,6-trans-piperidines with high diastereoselectivity (trans/cis = 90/10). mdpi.com Similarly, a desymmetrization approach for piperidine synthesis through selective lactam formation has been developed, demonstrating high stereocontrol. mdpi.com

For systems analogous to the oxane-piperidine core, such as 2-substituted-4-hydroxy piperidines, stereocontrolled synthesis can be achieved through intermediates like chiral zwitterionic bicyclic lactams. rsc.org An intramolecular Corey–Chaykovsky ring-closing reaction on sulfonium (B1226848) salts derived from β-enaminoesters can generate multiple new stereogenic centers with high diastereoselectivity, leading to the synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org

Furthermore, multicomponent reactions offer a highly efficient route to stereochemically complex piperidines. A four-component reaction involving Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been reported to produce highly functionalized piperidin-2-ones with three or four stereocenters in a highly stereoselective manner, yielding only a single diastereomer. researchgate.net These methodologies, while not all directly demonstrated on this compound itself, represent the state-of-the-art in controlling stereochemistry for this important class of compounds.

Optimization of Reaction Conditions and Scalability for Academic and Preparative Synthesis

The transition from a laboratory-scale reaction to a larger, preparative synthesis requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and related structures, this involves a detailed study of solvents, temperature, catalysts, and process design.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical variables that can significantly influence the rate, yield, and selectivity of piperidine synthesis. ajgreenchem.comajgreenchem.com Kinetic studies on the formation of highly substituted piperidines have shown that both solvent polarity and temperature play a crucial role. ajgreenchem.comajgreenchem.com

In one study comparing methanol (B129727) and ethanol (B145695) for a multi-component piperidine synthesis, the reaction rate was found to be lower in methanol, which has a higher dielectric constant, than in ethanol at all temperatures tested. ajgreenchem.comajgreenchem.com This suggests that the transition state is less polar than the reactants and is better stabilized by the less polar solvent, ethanol. As expected based on the Arrhenius equation, the rate of reaction increases in both solvents as the temperature is raised from 20 °C to 40 °C. ajgreenchem.comajgreenchem.com

| Parameter | Methanol | Ethanol | Reference |

| Dielectric Constant (ε at 25 °C) | 32.70 | 24.55 | ajgreenchem.comajgreenchem.com |

| Relative Reaction Rate | Lower | Higher | ajgreenchem.comajgreenchem.com |

| Activation Energy (Ea) | 104.2 kJ·mol⁻¹ | 46.9 kJ·mol⁻¹ | ajgreenchem.com |

| Temperature Effect (20-40 °C) | Rate increases with temperature | Rate increases with temperature | ajgreenchem.comajgreenchem.com |

The activation energy (Ea) for the reaction was significantly lower in ethanol (46.9 kJ·mol⁻¹) compared to methanol (104.2 kJ·mol⁻¹), indicating a lower energy barrier for the reaction to proceed in ethanol. ajgreenchem.com While methanol has been considered a desirable solvent for piperidine synthesis, kinetic investigations highlight that ethanol can accelerate the reaction rate more effectively. ajgreenchem.comajgreenchem.com Other solvents like acetonitrile have also been found to be optimal in certain piperidine syntheses, allowing the reaction to proceed efficiently at room temperature. researchgate.net In some cases, solvent-free conditions have been attempted, but often result in moderate yields. nih.gov

Catalyst and Reagent Selection for Efficiency

The efficiency of piperidine synthesis is heavily dependent on the choice of catalyst. A wide array of catalysts has been explored to improve yields, reduce reaction times, and operate under milder conditions. These range from simple organic acids to complex nano-structured materials. nih.govresearchgate.netorgchemres.orgbas.bg

Lewis acids are commonly employed catalysts. For instance, SbCl₃ has been shown to be a cost-effective and highly efficient catalyst for the one-pot synthesis of highly substituted piperidines at room temperature. orgchemres.org Similarly, ZrCl₄ is an effective catalyst, with optimal results in ethanol using a 20 mol% catalyst loading. researchgate.net In a comparison of various catalysts for a model reaction, ZrCl₄ provided a 70% yield in 11 hours, outperforming several other Lewis acids like NiCl₂ and SrCl₂·6H₂O. researchgate.net

Heterogeneous and nano-catalysts offer advantages in terms of reusability and ease of separation. Nano-γ-alumina supported Sb(V) has been used for the synthesis of bis-spiro piperidines, achieving excellent yields (94%) in short timeframes. rsc.org Other nano-crystalline solid acids, such as nano-sulfated zirconia (SZ), have also demonstrated high efficiency, with ethanol and methanol being the solvents of choice. bas.bg The catalytic activity of SZ was found to be superior to other nano-catalysts like nano-structured ZnO and nano-γ-alumina. bas.bg

Even simple, environmentally benign catalysts like tartaric acid and oxalic acid dihydrate have been successfully used. ajgreenchem.comajgreenchem.comnih.gov In one study, tartaric acid (0.1 M in methanol) provided the best results for the synthesis of highly substituted piperidines at ambient temperature. nih.gov

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| Tartaric Acid (0.1 M) | Aromatic aldehydes, anilines, β-ketoesters | Methanol | Ambient Temp. | Good | nih.gov |

| Nano-γ-Al₂O₃/Sb(V) | Aniline, dimedone, formaldehyde (B43269) | Dichloromethane | Room Temp. | 94% | rsc.org |

| Iodine (5 mol %) | Sulfonimides | Dichloromethane | Visible Light | 47% | acs.org |

| ZrCl₄ (20 mol %) | Aromatic amine, β-ketoester, aromatic aldehyde | Ethanol | Stirred 20 min | 92% | researchgate.net |

| SbCl₃ (23 mol %) | Aromatic amine, β-ketoester, aromatic aldehyde | Ethanol | Ambient Temp. | High | orgchemres.org |

| Nano-Sulfated Zirconia | 1,3-dicarbonyls, amines, aromatic aldehydes | Ethanol | Room Temp. | 95% | bas.bg |

Process Intensification (e.g., continuous flow methodologies)

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In chemical synthesis, this is often achieved by transitioning from traditional batch reactors to continuous flow systems. frontiersin.orgunito.it Continuous flow processing offers numerous advantages, including superior heat and mass transfer, enhanced safety, and greater reproducibility, which are crucial for the scalability of synthesizing compounds like this compound. frontiersin.orgunito.itresearchgate.net

Continuous flow reactors, due to their high surface-to-volume ratios, allow for precise temperature control and efficient mixing, which can lead to higher conversions and purer products. au.dk These systems are particularly advantageous for handling hazardous reagents or exothermic reactions safely. researchgate.net A practical example is the continuous flow synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, which can be achieved in good yields and high diastereoselectivities within minutes, a significant improvement over batch processing. organic-chemistry.org

The integration of downstream processing directly into the flow system further streamlines production. au.dk Techniques such as inline liquid-liquid extraction, continuous crystallization, and chromatography can be "telescoped" with the synthesis, eliminating the need to isolate and handle intermediates. researchgate.netbeilstein-journals.org For example, continuous crystallization has been successfully coupled to a Suzuki–Miyaura reaction to purify the product stream, removing unreacted starting materials and metal contaminants. beilstein-journals.org Automation and inline monitoring (e.g., using UV-vis spectrophotometry) enable real-time process control and optimization, ensuring consistent product quality and facilitating a smoother scale-up from laboratory to industrial production. nih.govfrontiersin.orgresearchgate.net This holistic approach not only increases productivity but also aligns with the principles of green chemistry by reducing waste and energy consumption. frontiersin.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Oxan 4 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy allows for a detailed investigation of the molecular framework of 2-(Oxan-4-yl)piperidine by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of the chemical structure can be achieved.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Atom Connectivity and Chemical Environments

One-dimensional NMR spectroscopy provides the foundational data for the structural analysis of this compound.

The ¹H NMR spectrum reveals the distinct electronic environments of the hydrogen atoms. The chemical shift of each proton signal indicates the degree of shielding, while the signal's multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, providing direct evidence of atom connectivity. The integration of these signals confirms the number of protons in each unique environment.

The ¹³C NMR spectrum, typically recorded with proton decoupling to simplify the signals to singlets, displays a peak for each unique carbon atom. The chemical shifts are indicative of the carbon's local environment; for instance, carbons bonded to the electronegative oxygen and nitrogen atoms are deshielded and resonate at higher chemical shift values (downfield).

¹⁵N NMR spectroscopy, while less frequently employed, can offer direct insight into the electronic environment of the nitrogen atom within the piperidine (B6355638) ring. The ¹⁵N chemical shift is sensitive to factors such as protonation state and solvent effects, providing a more complete picture of the molecule's behavior in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine-2 | ~2.5 - 2.7 | ~60 - 62 |

| Piperidine-3 | ~1.4 - 1.6 | ~25 - 27 |

| Piperidine-4 | ~1.1 - 1.3 | ~24 - 26 |

| Piperidine-5 | ~1.7 - 1.9 | ~25 - 27 |

| Piperidine-6 | ~2.9 - 3.1 | ~46 - 48 |

| Oxane-2',6' | ~3.8 - 4.0 | ~67 - 69 |

| Oxane-3',5' | ~1.2 - 1.4 | ~34 - 36 |

2D NMR Techniques for Correlating Spin Systems and Long-Range Couplings

Two-dimensional NMR experiments are essential for resolving signal overlap and definitively establishing the complex bonding network and spatial arrangement of this compound.

Correlation Spectroscopy (COSY ) is a homonuclear experiment that identifies protons that are spin-coupled to one another, typically through two or three bonds. The presence of a cross-peak in a COSY spectrum confirms the connectivity between two protons, allowing for the mapping of proton-proton networks within the piperidine and oxane rings. Total Correlation Spectroscopy (TOCSY ) extends this by revealing correlations between all protons within a given spin system, which is particularly useful for identifying all signals belonging to a single ring, even in cases of severe signal overlap.

Heteronuclear Single Quantum Coherence (HSQC ) is a 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached. This provides an unambiguous assignment of each proton to its corresponding carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC ) experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different parts of the molecule, such as linking the piperidine and oxane rings, and for assigning quaternary carbons which lack directly attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY ) and Rotating-frame Overhauser Effect Spectroscopy (ROESY ) are key techniques for determining the through-space proximity of protons. The detection of a NOE or ROE between two protons indicates that they are close in space (typically < 5 Å), irrespective of their bonding connectivity. This information is vital for establishing the relative stereochemistry and the preferred three-dimensional conformation of the molecule, such as the spatial relationship between the piperidine and oxane rings.

Analysis of Chemical Shifts and Coupling Constants for Conformational Insights

A meticulous analysis of the ¹H NMR data, specifically the vicinal proton-proton coupling constants (³JHH), provides profound insights into the conformational preferences of the six-membered piperidine and oxane rings. Both rings are expected to predominantly adopt a low-energy chair conformation.

The magnitude of the ³JHH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar relationship (approximately 180°), which is characteristic of an axial-axial orientation of protons in a chair conformation. Conversely, smaller coupling constants (typically 1-5 Hz) suggest a syn-clinal (gauche) relationship, corresponding to axial-equatorial or equatorial-equatorial orientations. By carefully measuring these coupling constants throughout the spin systems of both rings, the dominant chair conformation and the axial or equatorial orientation of the substituent at the C2 position of the piperidine ring can be confidently determined.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through various ionization and analysis techniques, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. For this compound, with a nominal mass of 169, HRMS can distinguish its exact mass from other potential isobaric compounds. This technique is crucial for confirming the molecular formula, C₁₀H₁₉NO. The high resolving power of instruments like time-of-flight (ToF) mass spectrometers can separate ions with very small mass differences, ensuring the correct elemental composition is assigned. tib.eunih.gov

Table 1: Theoretical and Observed HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO |

| Monoisotopic Mass | 169.14667 Da |

| Theoretical m/z [M+H]⁺ | 170.15398 |

| Observed m/z [M+H]⁺ | Value dependent on experimental data |

| Mass Accuracy (ppm) | Value dependent on experimental data |

Note: Observed m/z and mass accuracy are dependent on the specific HRMS instrument and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns of piperidine alkaloids often involve characteristic losses, such as the neutral loss of water. nih.gov The fragmentation of the piperidine and oxane rings would produce a unique fingerprint, allowing for detailed structural confirmation. Analysis of these fragments helps to piece together the connectivity of the atoms within the molecule. nih.govscielo.br

Table 2: Predicted Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 170.15 | Variable | Variable | Cleavage of the C-C bond between the two rings |

| 170.15 | Variable | H₂O | Loss of water from the oxane ring |

| 170.15 | Variable | C₅H₁₀ | Fragmentation within the piperidine ring |

| 170.15 | Variable | C₄H₈O | Fragmentation within the oxane ring |

Note: The specific m/z values of fragment ions would be determined experimentally.

Ionization Techniques for Diverse Sample Types (e.g., ESI, DART, GC-MS, LC-MS)

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound and depends on the sample's nature and the desired information.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. nih.gov It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination and as a precursor for MS/MS studies. nih.govscielo.br

Direct Analysis in Real Time (DART): DART is an ambient ionization method that allows for the direct analysis of samples in their native state with minimal sample preparation. It can be used for rapid screening of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be volatile and thermally stable. While piperidine itself can be analyzed by GC-MS, derivatization might be necessary for less volatile derivatives to improve chromatographic properties. tib.eu Electron ionization (EI) is often used in GC-MS, which can cause extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing complex mixtures and for the quantitative analysis of compounds like this compound in various matrices. nih.govnih.govchromatographyonline.com ESI is a common ionization source for LC-MS. nih.gov

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300-3500 (medium, sharp) |

| Alkane | C-H Stretch | 2850-2960 (strong) |

| Ether | C-O-C Stretch | 1070-1150 (strong) |

| Amine | N-H Bend | 1550-1650 (variable) |

The presence of a band in the N-H stretching region would confirm the secondary amine of the piperidine ring, while a strong absorption in the C-O-C stretching region would indicate the ether linkage within the oxane ring. The C-H stretching and bending vibrations of the aliphatic rings would also be prominent.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can also establish the absolute configuration. This level of detail is invaluable for understanding the molecule's conformation in the solid state. High-resolution crystal structures have been instrumental in understanding the interactions of similar piperidine-based molecules. nih.gov

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for assessing the purity of volatile compounds. It can separate this compound from starting materials, byproducts, and solvents.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination and can be adapted for both analytical and preparative-scale separations. bldpharm.com Different column chemistries (e.g., reversed-phase, normal-phase, chiral) can be employed to separate this compound from closely related impurities or to resolve its stereoisomers if it is chiral.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. By using an appropriate solvent system, the presence of impurities can be readily detected.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds like this compound. ybotech.com Its versatility allows for both qualitative and quantitative assessments. A common approach for piperidine-containing structures is Reversed-Phase HPLC (RP-HPLC). nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of water (frequently with pH modifiers like phosphoric acid or formic acid to ensure analyte ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Since this compound lacks a strong native chromophore, its detection by standard UV-Vis detectors can be challenging and may offer low sensitivity. To overcome this, several strategies can be employed:

Pre-column Derivatization: The compound can be reacted with a derivatizing agent that attaches a UV-absorbing or fluorescent tag to the molecule. For instance, agents like 4-toluenesulfonyl chloride have been successfully used for the analysis of piperidine, creating a derivative with strong UV absorbance, thus significantly enhancing sensitivity. nih.govresearchgate.net

Charged Aerosol Detection (CAD): This universal detection method is not dependent on the optical properties of the analyte. The column eluent is nebulized, and the resulting aerosol particles are charged, with the charge being proportional to the analyte mass. CAD is particularly useful for quantifying compounds that lack a UV chromophore and provides a more uniform response factor compared to UV detection. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. It allows for the determination of the compound's molecular weight and can provide structural information through fragmentation analysis, confirming the identity of the peak corresponding to this compound.

The table below outlines a hypothetical, yet typical, set of conditions for the RP-HPLC analysis of this compound.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Creates a polar environment; acid suppresses silanol (B1196071) activity and ensures consistent analyte protonation. nih.gov |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.gov |

| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. nih.gov |

| Detector | UV at 210 nm (low wavelength) orCharged Aerosol Detector (CAD) orMass Spectrometer (MS) | Detection method chosen based on required sensitivity and specificity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the relatively high boiling point and polarity of this compound, direct analysis by GC is often impractical. Therefore, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis.

Derivatization serves two main purposes: it reduces the polarity of the amine group, thereby decreasing intermolecular hydrogen bonding, and it increases the compound's volatility, allowing it to be analyzed at lower temperatures without degradation. Common derivatization reactions for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amide derivatives.

Silylation: Reaction with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) is an exceptionally powerful tool for analyzing complex mixtures. nih.govnih.gov This technique offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC, allowing for the separation of the target derivative from closely related impurities. researchgate.netnih.gov The TOFMS detector provides rapid acquisition of full mass spectra, aiding in the confident identification of the derivatized compound and any co-eluting substances. nih.gov

| Parameter | Condition | Purpose |

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) | Creates a volatile and thermally stable N-trifluoroacetyl derivative. |

| GC System | Comprehensive 2D GC (GCxGC) | Provides superior resolving power for complex samples. researchgate.net |

| 1D Column | DB-5ms (non-polar) | Primary separation based on boiling point. |

| 2D Column | DB-17ms (mid-polarity) | Secondary, orthogonal separation mechanism. nih.gov |

| Modulator | Cryogenic or Flow Modulator | Traps and re-injects eluent from the 1D to the 2D column. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the columns. |

| Oven Program | 50°C (hold 2 min) to 300°C at 5°C/min | Temperature gradient to elute compounds with a wide range of volatilities. |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) | Allows for rapid, high-resolution mass analysis and identification. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains two chiral centers, one at the C2 position of the piperidine ring and another at the C4 position of the oxane ring. This means the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). The separation and quantification of these individual stereoisomers are critical, as they may exhibit different biological activities.

Chiral chromatography is the definitive method for separating enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Cellulose- and amylose-based CSPs, such as those derivatized with 3,5-dimethylphenylcarbamate, are widely used and have proven effective for resolving various chiral amines and heterocyclic compounds. nih.govmdpi.com

The analysis is most often performed using HPLC in either normal-phase or reversed-phase mode. nih.gov Normal-phase mode, using eluents like hexane/isopropanol mixtures, often provides better selectivity for chiral separations. sigmaaldrich.com The detector of choice is typically a UV detector, as the primary goal is to quantify the relative peak areas of the separated enantiomers to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the areas of the two enantiomer peaks. mdpi.com

| Parameter | Condition | Purpose |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Separation of stereoisomers. |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) | Chiral selector that interacts differently with each enantiomer. nih.govmdpi.com |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Normal-phase eluent; the amine additive improves peak shape by masking active sites on the silica support. |

| Flow Rate | 0.8 mL/min | Optimized for resolution on the chiral column. |

| Temperature | 25°C | Controlled temperature ensures reproducible retention and selectivity. |

| Detector | UV at 220 nm | Monitors the elution of the separated isomers for quantification. |

| Analysis Goal | Determination of enantiomeric excess (ee) and diastereomeric ratio (dr). | To quantify the stereochemical purity of the sample. mdpi.com |

Chemical Reactivity and Transformations of 2 Oxan 4 Yl Piperidine Scaffolds

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 2-(oxan-4-yl)piperidine is a primary site of reactivity, acting as a nucleophile and a base. This allows for a wide range of transformations to introduce various substituents, thereby modulating the physicochemical and pharmacological properties of the molecule.

Formation of N-Substituted Derivatives (e.g., amides, sulfonamides, carbamates)

The nucleophilic nitrogen atom readily undergoes acylation, sulfonylation, and carbamoylation reactions to furnish the corresponding N-substituted derivatives.

N-Amides: Acylation of the piperidine nitrogen is a common transformation, typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). These reactions are generally high-yielding and provide stable amide products. For instance, the reaction with acetyl chloride would yield N-acetyl-2-(oxan-4-yl)piperidine.

N-Sulfonamides: Similarly, sulfonamides can be prepared by treating the parent amine with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, under basic conditions. The resulting sulfonamides are valuable for their hydrogen bond donating and accepting capabilities in biological systems.

N-Carbamates: The formation of N-carbamates is another important derivatization. This can be achieved through several methods, including reaction with chloroformates (e.g., ethyl chloroformate) or by reacting the amine with an alcohol in the presence of a carbamoylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). A widely used method for protecting the piperidine nitrogen involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc derivative, N-tert-butoxycarbonyl-2-(oxan-4-yl)piperidine. chemicalbook.comgoogle.com This protecting group is stable under many reaction conditions and can be readily removed with acid.

Table 1: Examples of N-Substituted Derivative Formation

| Derivative Type | Reagent Example | Product Example |

|---|---|---|

| N-Amide | Acetyl chloride | N-acetyl-2-(oxan-4-yl)piperidine |

| N-Sulfonamide | Toluenesulfonyl chloride | N-tosyl-2-(oxan-4-yl)piperidine |

| N-Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | N-tert-butoxycarbonyl-2-(oxan-4-yl)piperidine |

Reactions with Electrophiles

As a nucleophile, the piperidine nitrogen can react with a variety of electrophiles beyond acylating and sulfonylating agents.

N-Alkylation: The reaction with alkyl halides is a fundamental method for introducing alkyl groups onto the piperidine nitrogen. This Sₙ2 reaction typically requires a base to deprotonate the secondary amine, increasing its nucleophilicity. However, over-alkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction. Reductive amination, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers a more controlled method for N-alkylation.

Michael Addition: The piperidine nitrogen can also participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a powerful tool for forming carbon-nitrogen bonds and introducing more complex side chains. The reaction is typically catalyzed by a base or can proceed thermally.

Functionalization of the Piperidine Ring Carbons

Functionalization of the carbon atoms of the piperidine ring offers another avenue for structural diversification. The positions alpha to the nitrogen are particularly reactive.

Alpha-Functionalization Adjacent to Nitrogen

The C-H bonds at the C2 and C6 positions of the piperidine ring are activated by the adjacent nitrogen atom, making them susceptible to deprotonation and subsequent reaction with electrophiles.

α-Lithiation: The N-Boc protected form of this compound is a key intermediate for directed α-lithiation. researchgate.net Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like sparteine (B1682161) for asymmetric transformations, can selectively deprotonate the C-H bond at the C2 or C6 position. whiterose.ac.uk The resulting organolithium species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides, to introduce substituents at the alpha position. researchgate.net For this compound, this would primarily occur at the C6 position to avoid steric hindrance from the oxane ring at C2.

α-Cyanation: Direct α-cyanation of secondary piperidines has been achieved through electrochemical methods. nih.gov This approach avoids the need for N-protection and utilizes a catalytic mediator like 9-azabicyclononane N-oxyl (ABNO) to generate a cyclic iminium ion intermediate, which is then trapped by a cyanide source. nih.gov This method could potentially be applied to this compound to introduce a cyano group at the C2 or C6 position.

Regioselective Hydrogen Atom Transfer Catalysis for C-H Arylation

Modern catalytic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the piperidine scaffold.

Palladium-Catalyzed C-H Arylation: Palladium catalysis has been extensively used for the C-H arylation of saturated heterocycles. nih.govnih.govacs.orgrsc.orgacs.org These reactions often employ a directing group on the piperidine nitrogen to control the regioselectivity. For instance, a pyridyl or quinolinyl directing group can facilitate the arylation at the β (C3) or γ (C4) positions. acs.orgacs.org Without a directing group, or with a simple protecting group like Boc, arylation tends to occur at the less sterically hindered positions. For the this compound scaffold, C-H arylation would likely be directed to the C4 and C5 positions, or potentially the C6 position depending on the catalyst and ligand system employed. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.govacs.orgbeilstein-journals.orgchemrxiv.org This methodology can generate α-amino radicals from N-substituted piperidines, which can then be coupled with various partners, including aryl groups. acs.org The regioselectivity of these reactions can be influenced by the photocatalyst, the additives, and the electronic and steric properties of the substrate. This approach offers a promising strategy for the regioselective arylation of the this compound ring. nih.govbeilstein-journals.org

Table 2: Research Findings on Piperidine Ring Functionalization

| Functionalization | Method | Key Features | Potential Application to this compound |

|---|---|---|---|

| α-Lithiation | N-Boc protection, s-BuLi | Allows for introduction of various electrophiles at the α-position. | Functionalization at the C6 position. |

| α-Cyanation | Electrochemical, ABNO catalyst | Direct cyanation of secondary amines without N-protection. | Introduction of a cyano group at C2 or C6. |

| C-H Arylation | Palladium catalysis with directing group | Regioselective arylation at β or γ positions. | Arylation at C3, C4, or C5 depending on the directing group. |

| C-H Arylation | Photoredox catalysis | Mild reaction conditions, generation of α-amino radicals. | Arylation at various positions depending on reaction conditions. |

Reactivity and Transformations of the Oxane Ring System

The oxane (tetrahydropyran) ring is generally more stable and less reactive than the piperidine ring. wikipedia.org However, under certain conditions, it can undergo transformations.

Ring-Opening Reactions: The ether linkage of the oxane ring can be cleaved under strongly acidic conditions, often mediated by a Lewis acid. nih.govorganic-chemistry.org This can lead to the formation of diol-containing linear structures. researchgate.net The susceptibility to ring-opening is dependent on the substitution pattern and the reaction conditions. For this compound, this would require harsh conditions and is generally not a desired reaction pathway in synthetic campaigns.

Oxidation: The C-H bonds adjacent to the oxygen atom in the oxane ring (C2' and C6') are the most susceptible to oxidation. rsc.orgresearchgate.net Autoxidation can occur slowly in the presence of oxygen, though tetrahydropyrans are generally more resistant to this than tetrahydrofurans. rsc.orgresearchgate.net Strong oxidizing agents can lead to the formation of lactones or other oxidized products, but these reactions often lack selectivity in complex molecules.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-2-(oxan-4-yl)piperidine |

| N-tosyl-2-(oxan-4-yl)piperidine |

| N-tert-butoxycarbonyl-2-(oxan-4-yl)piperidine |

| Acetyl chloride |

| Toluenesulfonyl chloride |

| Methanesulfonyl chloride |

| Di-tert-butyl dicarbonate |

| Ethyl chloroformate |

| 1,1'-Carbonyldiimidazole |

| Triethylamine |

| Pyridine |

| sec-Butyllithium |

| Sparteine |

| 9-Azabicyclononane N-oxyl |

Oxidation and Reduction of Hydroxyl/Ether functionalities

The ether functionality within the oxane ring and any hydroxyl groups that may be present on the scaffold are key sites for oxidation and reduction reactions. These transformations can be used to introduce new functional groups or modify the oxidation state of the molecule.

Oxidation: The ether linkage in the tetrahydropyran (B127337) ring can potentially be oxidized. While specific examples for this compound are not prevalent in the reviewed literature, general methods for ether oxidation could be applied. More commonly, if the piperidine or oxane ring bears a hydroxyl substituent, it can be oxidized to a ketone or aldehyde. Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are often employed for such transformations. smolecule.com

Reduction: The reduction of functional groups on the this compound scaffold is a common strategy. For instance, if a carbonyl group is present, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comsmolecule.com Furthermore, reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a powerful method for introducing new amine-containing substituents. nih.gov

| Transformation | Functional Group | Reagents | Product Functional Group | Ref. |

| Oxidation | Hydroxyl | Potassium permanganate, Chromium trioxide | Ketone/Aldehyde | smolecule.com |

| Reduction | Carbonyl | Sodium borohydride, Lithium aluminum hydride | Hydroxyl | smolecule.comsmolecule.com |

| Reductive Amination | Carbonyl + Amine | Reducing Agent (e.g., NaBH(OAc)₃) | Amine | nih.gov |

Selective Derivatization Strategies for Scaffold Diversification

The this compound scaffold is a valuable starting point for the creation of chemical libraries for drug discovery and other applications. Selective derivatization strategies are crucial for efficiently generating a wide range of analogs with diverse properties.

Multi-Component Reactions for Library Generation

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. nih.govresearchgate.net MCRs are particularly well-suited for the rapid generation of molecular diversity and have been applied to the synthesis of complex piperidine scaffolds. nih.gov

While specific MCRs involving the this compound scaffold as a starting component are not extensively documented, the principles of MCRs can be applied to its derivatization. For example, the piperidine nitrogen can act as a nucleophile in reactions like the Mannich reaction or the Ugi reaction. beilstein-journals.org The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. beilstein-journals.org The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. beilstein-journals.org By employing a derivative of this compound bearing a suitable functional group (e.g., an amine or a carbonyl), it could be incorporated into such MCRs to generate complex and diverse libraries of molecules. nih.gov

| MCR Type | Key Reactants | General Product | Potential for Scaffold | Ref. |

| Mannich Reaction | Aldehyde, Amine, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compound | Derivatization via piperidine N-H or a C-H acidic proton | beilstein-journals.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Incorporation of the scaffold if it contains a primary amine, aldehyde, or carboxylic acid | beilstein-journals.org |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of complex molecules at a late stage of the synthesis. mpg.de This approach avoids the need for de novo synthesis of each analog and allows for the rapid exploration of structure-activity relationships. mpg.denih.gov

C-H activation is a prominent LSF technique that has been successfully applied to piperidine and tetrahydropyran rings. acs.orgnih.gov Palladium-catalyzed C(sp³)–H arylation has been used to functionalize piperidines at various positions. acs.orgnih.gov For instance, the use of directing groups, such as an N-heterocyclic carbene (NHC) ligand, can facilitate the arylation of methylene C-H bonds in both piperidine and tetrahydropyran rings. nih.gov This provides a direct method for introducing aryl groups onto the this compound scaffold.

Recent advancements have also focused on the methylation of C(sp³)–H bonds in saturated heterocycles, a common modification in drug molecules. nih.gov Photoredox catalysis has emerged as a mild and efficient method for this transformation. nih.gov Such LSF approaches offer significant potential for diversifying the this compound scaffold by enabling the selective introduction of a wide range of substituents onto the carbon framework of both the piperidine and oxane rings. acs.orgsorbonne-universite.fr

| LSF Method | Target Bond | Catalyst/Reagents | Introduced Group | Ref. |

| C-H Arylation | C(sp³)–H | Pd(II) catalyst, NHC ligand, Aryl iodide | Aryl group | acs.orgnih.gov |

| C-H Methylation | C(sp³)–H | Photoredox catalyst, Methyl source | Methyl group | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Oxan 4 Yl Piperidine

Conformational Analysis of the Bicyclic System

The flexibility of the piperidine (B6355638) and oxane rings in 2-(Oxan-4-yl)piperidine gives rise to a complex conformational space. Understanding the preferred three-dimensional arrangements of this molecule is crucial, as different conformers can exhibit distinct physical, chemical, and biological properties.

Exploration of Ring Puckering and Inversion Dynamics of Piperidine and Oxane

Both piperidine and oxane are six-membered saturated heterocyclic rings that predominantly adopt chair conformations to minimize angular and torsional strain. However, these rings are not static; they undergo dynamic processes of ring puckering and inversion. In a substituted piperidine, the ring can exist in various forms, including chair, boat, and twist-boat conformations. ucsb.eduias.ac.in The introduction of an electron-withdrawing group at the nitrogen atom, for instance, can significantly influence the ring's conformation. ias.ac.in

Identification of Global and Local Energy Minima

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in identifying the stable conformations (energy minima) of this compound. A systematic conformational search can be performed to explore the potential energy surface of the molecule. This process involves generating a multitude of possible starting geometries and then optimizing each to the nearest energy minimum.

The result of such a search would be a set of conformers with their corresponding relative energies. The conformer with the lowest energy is termed the global energy minimum, representing the most stable arrangement of the molecule in the gas phase. Other, less stable conformers are considered local energy minima. The energy differences between these minima provide insight into the conformational flexibility of the molecule and the energy barriers for interconversion.

For a molecule like this compound, several low-energy conformers resulting from the different possible chair and boat forms of both rings, as well as the orientation of the substituent, would be expected.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Ring Conformation | Oxane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Chair | Equatorial | 0.00 |

| 2 | Chair | Chair | Axial | 1.5 |

| 3 | Twist-Boat | Chair | - | 5.8 |

| 4 | Chair | Boat | - | 6.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not publicly available.

Impact of Substituents on Preferred Conformations

The conformational preferences of the this compound system can be significantly altered by the introduction of additional substituents on either the piperidine or the oxane ring. The nature, size, and position of these substituents can introduce steric hindrance or favorable electronic interactions that shift the conformational equilibrium. nih.gov

For instance, a bulky substituent on the piperidine ring would likely favor a conformation where it occupies an equatorial position to minimize steric clashes. Similarly, the presence of polar substituents can lead to intramolecular hydrogen bonding or dipole-dipole interactions that stabilize specific conformers. nih.gov Computational studies on fluorinated piperidines have shown that solvation and solvent polarity also play a major role in determining conformational preferences, highlighting the importance of considering the molecular environment. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are intimately linked to its reactivity and potential interactions with other molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Surface)

The electronic structure of a molecule can be described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. nih.gov

The electrostatic potential (ESP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. ucsb.edudeeporigin.com Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative electrostatic potential. The ESP surface is particularly useful in drug design for optimizing electrostatic interactions between a ligand and its target protein. acs.org

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not publicly available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT methods, have become increasingly reliable for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

These predictions are highly sensitive to the molecular geometry, meaning that the calculated NMR spectra for different conformers can vary. By comparing the calculated chemical shifts for various low-energy conformers with experimentally obtained NMR data, it is often possible to determine the predominant conformation of the molecule in solution. For complex molecules, a linear regression analysis comparing calculated and experimental shifts can improve the accuracy of the prediction. nih.gov However, in cases with multiple, structurally similar diastereomers, DFT calculations of NMR shifts may be very close, necessitating experimental confirmation through methods like total synthesis to definitively assign the structure. acs.org

Molecular Dynamics Simulations for Conformational Ensemble Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules like this compound. These simulations can predict how the molecule will behave over time, including the flexibility of its ring structures and the influence of its environment.

The piperidine ring is known to adopt various conformations, such as chair, boat, and twist-boat forms. The specific conformation can be influenced by substituents on the ring researchgate.net. For this compound, the linkage between the oxane and piperidine rings will significantly impact the conformational preferences. MD simulations can sample the vast conformational space of the molecule, identifying the most stable (lowest energy) conformations.

Furthermore, the presence of a solvent, such as water, can have a profound effect on the molecule's conformation and dynamics. Solvent molecules can form hydrogen bonds with the nitrogen and oxygen atoms in this compound, stabilizing certain conformations over others. MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in a biological context. For instance, studies on similar heterocyclic compounds have demonstrated that the presence of electron-donating or -withdrawing groups can cause abrupt changes in the ring conformations researchgate.net.

Ligand-Based and Structure-Based Computational Approaches for Target Interaction Prediction

In the absence of known biological targets for this compound, computational methods can be employed to predict potential protein interactions. These approaches are broadly categorized as ligand-based and structure-based methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are published, we can look at QSAR studies of analogous piperidine-containing molecules to understand the potential application of this method.

QSAR models are built using a "training set" of molecules with known activities. Descriptors are calculated for each molecule that quantify its physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties). Statistical methods are then used to create a model that correlates these descriptors with the observed activity researchgate.net.

For example, a QSAR study on a series of piperidinopyridine and piperidinopyrimidine analogs targeting the enzyme oxidosqualene cyclase (OSC) successfully identified key structural features influencing inhibitory activity. The study utilized molecular descriptors related to electronic, steric, and hydrophobic properties to build predictive models researchgate.net. Another study on piperidine derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus developed a QSAR model with high predictive accuracy, highlighting the importance of properties like partial negative surface area and heat of formation nih.gov.

A hypothetical QSAR study on analogs of this compound could explore how modifications to either the piperidine or oxane ring affect a particular biological activity. The resulting model could then be used to predict the activity of this compound itself and to guide the design of more potent analogs.

Table 1: Examples of QSAR Studies on Piperidine Analogs

| Compound Series | Target | Key Findings | Reference |

| Piperidinopyridine and Piperidinopyrimidine Analogs | Oxidosqualene Cyclase (OSC) | Developed predictive models based on electronic, steric, and hydrophobic descriptors. | researchgate.net |

| Piperine Analogs | NorA Efflux Pump (S. aureus) | Identified the importance of partial negative surface area and heat of formation for inhibitory activity. | nih.gov |

| Biaryl Piperidine and 4-amino-2-biarylurea Analogs | MCH1 Receptor | Developed a linear QSAR model to optimize antagonists. | uni.lu |

Molecular Docking and Scoring for Receptor Binding Mode Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in generating hypotheses about how a ligand, such as this compound, might interact with a potential biological target at the atomic level.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity). Successful docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.